Cas no 866008-90-4 (N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea)

N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea is a specialized urea derivative featuring a tert-butylsulfanyl ethyl group and a trifluoromethylphenyl moiety. Its unique structure offers potential applications in agrochemical and pharmaceutical research, particularly as an intermediate or bioactive compound. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tert-butylsulfanyl moiety may influence reactivity and binding properties.
N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea structure
866008-90-4 structure
Product Name:N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea
CAS No:866008-90-4
MF:C14H19F3N2OS
MW:320.37367272377
CID:4662214
Update Time:2025-06-19

N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea Chemical and Physical Properties

Names and Identifiers

    • N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea
    • 1-(2-tert-butylsulfanylethyl)-3-[3-(trifluoromethyl)phenyl]urea
    • Urea, N-[2-[(1,1-dimethylethyl)thio]ethyl]-N'-[3-(trifluoromethyl)phenyl]-
    • N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea
    • Inchi: 1S/C14H19F3N2OS/c1-13(2,3)21-8-7-18-12(20)19-11-6-4-5-10(9-11)14(15,16)17/h4-6,9H,7-8H2,1-3H3,(H2,18,19,20)
    • InChI Key: FGILAEGAWFVKMH-UHFFFAOYSA-N
    • SMILES: N(CCSC(C)(C)C)C(NC1=CC=CC(C(F)(F)F)=C1)=O

N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea Pricemore >>

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Additional information on N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea

Professional Introduction to N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea (CAS No: 866008-90-4)

N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea, identified by the CAS number 866008-90-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of urea derivatives, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a tert-butylsulfanyl group and a trifluoromethyl substituent on the phenyl ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for the development of novel therapeutic agents.

The tert-butylsulfanyl moiety is known for its steric bulk and electron-donating effects, which can influence the electronic properties of adjacent functional groups. This feature is particularly useful in medicinal chemistry for modulating the binding affinity and selectivity of drug candidates. On the other hand, the trifluoromethyl group is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding interactions with biological targets. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.

In recent years, there has been a growing interest in the development of urea-based compounds due to their broad spectrum of biological activities. Urea derivatives have been shown to exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for treating a wide range of diseases. Specifically, N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea has been investigated for its potential role in modulating inflammatory pathways and neurotransmitter systems. Preliminary studies suggest that this compound may interact with specific protein targets involved in pain perception and neurodegenerative disorders.

The synthesis of N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the tert-butylsulfanyl group typically involves sulfuration reactions, while the incorporation of the trifluoromethyl group can be achieved through halogenation or metal-catalyzed cross-coupling reactions. Advanced synthetic methodologies, such as flow chemistry and transition-metal catalysis, have been employed to optimize yield and purity. These techniques are essential for producing high-quality intermediates that are critical for subsequent functionalization.

The pharmacological evaluation of N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea has revealed intriguing insights into its mechanism of action. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound has shown potential in modulating neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in conditions like depression and anxiety. These findings highlight its therapeutic relevance and justify further investigation into its clinical applications.

The development of novel drug candidates often involves structural optimization to enhance efficacy and minimize side effects. In the case of N-2-(tert-Butylsulfanyl)ethyl-N'-3-(trifluoromethyl)phenylurea, modifications to the phenyl ring or the urea moiety can be explored to fine-tune its pharmacological profile. Computational modeling techniques, such as molecular docking and quantum mechanical calculations, have been utilized to predict how different structural variations will impact binding affinity and metabolic stability. These computational approaches complement experimental efforts by providing rapid screening of potential analogs.

The regulatory landscape for new pharmaceutical entities necessitates rigorous testing to ensure safety and efficacy before clinical translation. N-2-(Tert-butylsulfanyl))ethyl-N'-3-()phenylurea is currently undergoing preclinical studies to assess its toxicity profile and pharmacokinetic properties. Animal models are being employed to evaluate its therapeutic effects across various disease paradigms. These studies are crucial for determining whether this compound progresses to human clinical trials, where it could potentially address unmet medical needs.

The integration of cutting-edge technologies has revolutionized drug discovery pipelines in recent years. High-throughput screening (HTS) platforms enable rapid evaluation of large libraries of compounds for biological activity. N-2-(Tert-butylsulfanyl))ethyl-N'-3-()phenylurea has been screened against multiple target panels using HTS methodologies, identifying promising interactions that warrant further investigation. Additionally, advances in biomolecular imaging techniques have allowed researchers to visualize how this compound interacts with its biological targets at the molecular level.

The future direction of research on N-2-(Tert-butylsulfanyl))ethyl-N'-3-()phenylurea includes exploring its potential in combination therapies with other drugs. Synergistic effects between different therapeutic agents can lead to improved treatment outcomes by targeting multiple disease pathways simultaneously. Furthermore, investigating the compound's role in precision medicine approaches—where treatments are tailored to individual patient characteristics—could unlock new therapeutic possibilities.

In conclusion, N-2-(Tert-butylsulfanyl))ethyl-N'-3-()phenylurea (CAS No: , with its unique structural features and promising biological activities, represents a significant advancement in pharmaceutical chemistry. Ongoing research efforts aim to elucidate its mechanism of action further and translate these findings into clinical applications that benefit patients worldwide.

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